2,4-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-14-6-7-17(15(2)12-14)27(25,26)21-9-8-20-18-13-19(23-16(3)22-18)24-10-4-5-11-24/h6-7,12-13,21H,4-5,8-11H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNCHMCWPAVWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, with the CAS number 1203396-75-1, is a complex organic compound belonging to the class of benzenesulfonamides. Its unique structure combines a sulfonamide functional group with a pyrimidine derivative and a pyrrolidine ring, potentially influencing its biological activity and pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.5 g/mol. The structural complexity may enhance its binding affinity and selectivity towards various biological targets, making it a candidate for further research in medicinal chemistry .
Biological Activity Overview
Research indicates that compounds containing benzenesulfonamide moieties exhibit diverse biological activities, including:
- Antimicrobial Activity : Many benzenesulfonamides have shown effectiveness against bacterial strains.
- Anticancer Properties : Some derivatives have been investigated for their potential to inhibit tumor growth.
- Cardiovascular Effects : Certain studies have evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models .
Case Study 1: Cardiovascular Effects
A study investigated the biological activity of various benzenesulfonamide derivatives on perfusion pressure. The results indicated that specific compounds could significantly decrease perfusion pressure in a time-dependent manner. For instance, 4-(2-aminoethyl)-benzenesulfonamide was noted for its ability to interact with biomolecules affecting cardiovascular dynamics .
Experimental Design Table
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
The findings suggested that these compounds might modulate cardiovascular function through specific interactions with calcium channels and other biomolecules .
Case Study 2: Antimicrobial Activity
Another study highlighted the antimicrobial properties of benzenesulfonamide derivatives, including the compound . The research demonstrated that these compounds were effective against various bacterial strains, showcasing their potential as therapeutic agents in infectious diseases .
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Interaction : The structural features may allow binding to specific receptors or enzymes, modulating their activity.
- Physiological Modulation : Effects on perfusion pressure indicate potential cardiovascular modulation through interaction with ion channels or vascular smooth muscle cells.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its therapeutic potential in treating various diseases. Its structural components suggest activity against specific biological targets, particularly in oncology and neurology.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrimidine moiety is known for its role in targeting kinases involved in cancer progression. For instance, derivatives of pyrimidine have shown promise as inhibitors of the BCR-ABL fusion protein, which is critical in chronic myeloid leukemia (CML) treatment .
Case Study:
A study demonstrated that a related pyrimidine derivative exhibited significant antiproliferative activity against BCR-ABL1-dependent cells, suggesting that modifications to the structure of 2,4-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide could enhance its efficacy against similar targets .
Neurological Applications
The compound's structure indicates potential use in treating neurological disorders such as migraines. The sulfonamide group is known to interact with neurotransmitter systems, potentially modulating pain pathways.
Case Study:
Research on related compounds has shown that they can inhibit pathways involved in migraine pathophysiology, providing a rationale for further investigation into the use of this compound for migraine treatment .
Antibacterial and Antifungal Properties
The presence of the pyrrolidine ring suggests possible antibacterial and antifungal activities. Studies have shown that similar compounds exhibit significant antimicrobial properties against various pathogens.
Antimicrobial Activity
In vitro tests have indicated that derivatives containing pyrrolidine structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Data Table: Antimicrobial Efficacy
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| 2,4-Dimethyl-N-(...) | Pseudomonas aeruginosa | <125 µg/mL |
Structure-Based Drug Design (SBDD)
The application of SBDD techniques has been crucial in optimizing the efficacy of compounds like this compound. By analyzing the compound's interaction with biological targets at a molecular level, researchers can refine its structure to enhance potency and selectivity.
Computational Studies
Computational modeling has been employed to predict how modifications to the chemical structure could improve binding affinity to target proteins involved in disease processes. This approach has led to promising candidates for further development .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on three key regions:
Benzenesulfonamide Core : Substituents on the benzene ring.
Linker Group: Nature of the aminoalkyl chain connecting the aromatic and heterocyclic moieties.
Pyrimidine Substituents : Functional groups on the pyrimidine ring.
Table 1: Structural Comparison with Analogs
Key Findings:
Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
Linker Diversity: The ethylamino linker in the target compound provides conformational flexibility, whereas the rigid chromenone-linked ethyl group in restricts mobility, likely affecting target selectivity.
In contrast, the ethylamino group in offers a linear amine for hydrogen bonding. Pyrazolo-pyrimidine derivatives (e.g., ) are often associated with kinase inhibition due to their planar aromatic systems, whereas pyrimidine-pyrrolidine hybrids may target G-protein-coupled receptors (GPCRs) or proteases.
Pharmacological Implications:
- The target compound’s pyrrolidine moiety may confer improved solubility over , which lacks cyclic amines. However, its lack of fluorine could reduce metabolic stability compared to and .
- The methyl groups on the benzene ring may enhance lipophilicity , favoring blood-brain barrier penetration, a trait absent in the more polar fluorinated analogs.
Q & A
Basic: What are the critical synthetic challenges in preparing 2,4-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how are they methodologically addressed?
Answer:
The synthesis involves multi-step reactions, including sulfonamide bond formation and pyrimidine-pyrrolidine coupling. Key challenges include:
- Low yields in coupling steps : Optimizing reaction conditions (e.g., using DMF as a solvent at 80–100°C) and catalysts like triethylamine to enhance nucleophilic substitution efficiency .
- Purification of intermediates : Employing column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate intermediates .
- Functional group compatibility : Protecting the pyrrolidine nitrogen during sulfonylation using Boc (tert-butyloxycarbonyl) groups, followed by deprotection under acidic conditions .
Basic: What spectroscopic and crystallographic techniques are recommended for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions, particularly distinguishing between benzenesulfonamide protons (δ 7.4–7.6 ppm) and pyrimidine NH signals (δ 8.2–8.5 ppm) .
- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry. For example, SHELX’s dual-space algorithms resolve disordered pyrrolidine conformers .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+: 456.23) with <2 ppm error .
Advanced: How can reaction conditions be optimized for regioselective pyrimidine functionalization?
Answer:
Regioselectivity in pyrimidine modifications is influenced by:
- Base selection : Use NaH in THF to deprotonate the pyrimidine NH, favoring substitution at the 6-position over the 2-methyl group .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, improving pyrrolidine coupling yields by 15–20% .
- Temperature control : Reactions at 80°C minimize side-product formation (e.g., dimerization), as shown in comparative kinetic studies .
Table 1 : Optimization of Pyrrolidine Coupling
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +20% |
| Base | NaH | +15% |
| Temperature | 80°C | -10% side products |
Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
Answer:
Discrepancies in bioactivity (e.g., kinase inhibition IC50 ranging from 50 nM to 1 µM) arise from:
- Assay conditions : Standardize ATP concentration (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 8.0) to reduce variability .
- Compound purity : Validate >95% purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to exclude inactive impurities .
- Target conformation : Use cryo-EM or molecular dynamics simulations to account for protein flexibility, which alters binding site accessibility .
Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions between the sulfonamide group and conserved lysine residues in kinase ATP pockets .
- QSAR models : Apply partial least squares (PLS) regression to correlate logP values (2.8–3.5) with membrane permeability data .
- Free-energy perturbation (FEP) : Predict binding affinity changes when substituting pyrrolidine with piperidine (ΔΔG ≈ -1.2 kcal/mol) .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Degradation pathways : Hydrolysis of the sulfonamide bond under acidic conditions (pH < 3) and oxidation of pyrrolidine at >40°C .
- Storage : Lyophilized solid stored at -20°C under argon, with desiccant to prevent hygroscopic degradation .
- Solution stability : Use DMSO stocks (10 mM) with <5 freeze-thaw cycles to avoid precipitation .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization at 50–55°C after compound treatment (10 µM, 2 hr) .
- Photoaffinity labeling : Incorporate a diazirine moiety into the benzenesulfonamide group for UV-induced crosslinking and pull-down assays .
- BRET/FRET biosensors : Quantify intracellular target engagement using luciferase- or GFP-based reporters .
Basic: What are the key structural analogs with documented bioactivity?
Answer:
Table 2 : Bioactive Analogs
| Compound | Modification | Activity (IC50) |
|---|---|---|
| 4-Chloro-N-(2-((6-(dimethylamino)-2-methyl-pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | Chlorine substitution at C4 | Kinase X: 85 nM |
| N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide | Trifluoromethyl group | Anticancer: 1.2 µM |
| 2,4-Dimethyl-N-(2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | Piperidine vs. pyrrolidine | Reduced solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
